REACTION_CXSMILES
|
[CH:1]1([N:5]2[CH2:11][CH2:10][C:9]3[CH:12]=[C:13]([O:16][C:17]4[N:18]=[CH:19][C:20]([C:23](Cl)=[O:24])=[N:21][CH:22]=4)[CH:14]=[CH:15][C:8]=3[CH2:7][CH2:6]2)[CH2:4][CH2:3][CH2:2]1.[CH3:26][NH2:27]>ClCCl>[CH3:26][NH:27][C:23]([C:20]1[CH:19]=[N:18][C:17]([O:16][C:13]2[CH:14]=[CH:15][C:8]3[CH2:7][CH2:6][N:5]([CH:1]4[CH2:4][CH2:3][CH2:2]4)[CH2:11][CH2:10][C:9]=3[CH:12]=2)=[CH:22][N:21]=1)=[O:24]
|
Name
|
product
|
Quantity
|
1.59 mmol
|
Type
|
reactant
|
Smiles
|
C1(CCC1)N1CCC2=C(CC1)C=C(C=C2)OC=2N=CC(=NC2)C(=O)Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature for 18 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with methanol
|
Type
|
ADDITION
|
Details
|
a mixture of 0.880 ammonia:methanol (1:9)
|
Type
|
CUSTOM
|
Details
|
the crude product purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with a mixture of 0.880 ammonia:ethanol:dichloromethane (0.2:1.8:98
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=NC=C(N=C1)OC1=CC2=C(CCN(CC2)C2CCC2)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |